cis-3-Chloroacrylic acid

Agricultural defoliation Crop desiccation Cotton harvest aid

Procuring isomerically pure cis-3-chloroacrylic acid (CAS 1609-93-4) is critical. Substitution with trans-isomer (CAS 2345-61-1) or mixed isomers will result in complete loss of defoliant activity and failure in cis-CaaD enzymatic studies. This compound is the sole substrate for cis-3-chloroacrylic acid dehalogenase—trans-isomer is non-reactive. Verify stereochemical integrity via melting point (60–62°C) and coupling constant (J=8.4 Hz). Insist on batch-specific CoA with isomeric purity documentation.

Molecular Formula C3H3ClO2
Molecular Weight 106.51 g/mol
CAS No. 1609-93-4
Cat. No. B167805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Chloroacrylic acid
CAS1609-93-4
Molecular FormulaC3H3ClO2
Molecular Weight106.51 g/mol
Structural Identifiers
SMILESC(=CCl)C(=O)O
InChIInChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1-
InChIKeyMHMUCYJKZUZMNJ-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Chloroacrylic Acid (CAS 1609-93-4): Stereospecific Isomer for Agricultural Defoliation and Enzymatic Research


cis-3-Chloroacrylic acid (CAS 1609-93-4), also designated (Z)-3-chloroprop-2-enoic acid, is a chlorinated α,β-unsaturated carboxylic acid belonging to the 3-chloroacrylic acid isomer pair [1]. It is a white crystalline solid with a melting point of 60–64°C (literature value 61–62°C), a boiling point of 192.3°C at 760 mmHg, and a density of 1.371 g/cm³ . The compound exists as one of two geometric isomers, with the cis (Z) configuration differing critically from its trans (E) counterpart in both physical properties and biological activity [2]. Its primary documented applications include use as a cotton defoliant/crop desiccant [3] and as a substrate for stereospecific enzymatic studies involving cis-3-chloroacrylic acid dehalogenase (cis-CaaD) [4].

Why Generic Isomer Substitution Fails: The cis-3-Chloroacrylic Acid Distinction


Attempts to substitute cis-3-chloroacrylic acid (1609-93-4) with its trans isomer (CAS 2345-61-1) or other halogenated acrylic acid derivatives without stereochemical verification will result in functional failure across multiple established applications. In agricultural defoliation, minor structural modifications—including stereochemical inversion—result in complete loss of defoliant activity [1]. In bacterial biodegradation and enzymatic systems, distinct, non-cross-reactive dehalogenase enzymes are required for each isomer; Pseudomonas cepacia strain CAA1 grows exclusively on the cis-isomer and cannot utilize trans-3-chloroacrylic acid [2]. Even organisms capable of metabolizing both isomers (such as coryneform strain CAA2) express two separate, inducible dehalogenases—one specific for cis, the other for trans—rather than a single enzyme with relaxed substrate specificity [3]. Additionally, the two isomers exhibit markedly different enzyme kinetic parameters, including Km and kcat values, requiring careful isomer selection for accurate enzymatic studies [4]. These findings establish that cis-3-chloroacrylic acid and its trans analog are not functionally interchangeable in either biological or industrial contexts.

cis-3-Chloroacrylic Acid (1609-93-4): Quantitative Differentiation Evidence for Scientific Selection


Agricultural Defoliant Activity: cis-Isomer Stereospecificity Confirmed by Structure-Activity Data

cis-3-Chloroacrylic acid is a potent cotton defoliant and crop desiccant with a high degree of structural specificity [1]. The relationship between structure and activity indicates that minor modifications in structure result in loss of activity [1]. This stereospecific requirement demonstrates that the cis (Z) configuration is essential for biological function in agricultural applications.

Agricultural defoliation Crop desiccation Cotton harvest aid Structure-activity relationship

Bacterial Growth Substrate Specificity: cis-Isomer as Exclusive Carbon Source for Select Strains

Strain CAA1 (Pseudomonas cepacia) was capable of growth with only the cis-isomer of 3-chloroacrylic acid, and could not utilize the trans-isomer as a carbon source [1]. Strain CAA1 contained cis-CAA hydratase exclusively, while strain CAA2 (coryneform) contained two separate hydratases—one specific for cis-CAA and one specific for trans-CAA [1]. This demonstrates absolute isomer-dependent growth specificity.

Biodegradation Microbial metabolism Dehalogenase Carbon source utilization

Dehalogenase Enzyme Specificity: Distinct cis- and trans-Specific Enzymes with Non-Overlapping Substrate Profiles

A coryneform bacterium produced two inducible dehalogenases, one specific for cis-3-chloroacrylic acid and the other specific for trans-3-chloroacrylic acid [1]. No other substrates were found for either enzyme [1]. The cis-3-chloroacrylic acid dehalogenase consisted of two polypeptide chains of molecular weight 16.2 kDa, while the trans-specific enzyme had subunits of 7.4 and 8.7 kDa, with N-terminal sequences indicating the enzymes are not closely related [1]. In a separate study, Burkholderia cepacia strain CAA2 employs two distinct enzymes for degradation—one corresponding to each isomer—rather than a single enzyme with relaxed substrate specificity [2].

Enzyme specificity Dehalogenase Tautomerase superfamily Biocatalysis

NMR Spectroscopic Differentiation: Distinct J-Coupling Constants for cis vs. trans Isomer Verification

¹H-NMR spectroscopy provides unambiguous differentiation between the cis and trans isomers of 3-chloroacrylic acid based on distinctive coupling constants . The cis (Z) isomer exhibits a characteristic J-coupling constant of J = 8.4 Hz for the vinyl protons, while the trans (E) isomer displays J = 13 Hz . This quantitative spectroscopic signature enables definitive isomer identification and purity assessment without destructive testing.

NMR spectroscopy Isomer identification Stereochemistry Quality control

Melting Point Differentiation: Physical Property Distinction for Isomer Verification

The cis and trans isomers of 3-chloroacrylic acid exhibit substantially different melting points, providing a simple physical property for isomer verification [1]. cis-3-Chloroacrylic acid melts at 57–59°C in experimental determination (literature value 61–62°C), while trans-3-chloroacrylic acid melts at 77–79°C (literature value 83–84°C) [1]. Commercial specification for cis-3-chloroacrylic acid is 60–64°C , with 60–62°C cited in authoritative databases .

Physical characterization Purity assessment Quality control Isomer identification

Metabolic Pathway Fate: cis-Isomer as Metabolizable Intermediate vs. trans-Isomer as Dead-End Product

In the biodegradation of 1,3-dichloropropene, the metabolic fate of the two isomers diverges significantly. Pseudomonas sp. EK1 utilizes cis-3-chloroallylalcohol and cis-3-chloroacrylic acid as intermediates in the mineralization pathway, whereas trans-3-chloroacrylic acid represents a dead-end product of the pathway for this strain [1]. This metabolic divergence has practical consequences: in an extractive membrane biofilm reactor (EMBR) mineralizing 1,3-dichloropropene, the biofilm consortium achieved mineralization rates up to 12.5 mmol DCPE per hour per gram of biomass protein [1].

Bioremediation Wastewater treatment Metabolic pathway Environmental fate

cis-3-Chloroacrylic Acid (1609-93-4): Evidence-Backed Research and Industrial Application Scenarios


Agricultural Defoliant Formulation Development and Cotton Harvest Aid Research

Based on the structure-activity evidence establishing cis-3-chloroacrylic acid as a potent cotton defoliant with high stereochemical specificity [1], this compound is appropriate for: (1) Development of cotton defoliant formulations requiring validated stereochemical purity; (2) Structure-activity relationship studies investigating the molecular basis of defoliant action; (3) Comparative agricultural efficacy trials where isomer identity must be rigorously controlled. Procurement of cis-3-chloroacrylic acid with verified stereochemical purity is essential, as substitution with the trans-isomer or mixed-isomer material will yield inactive formulations.

Enzymology Research on Tautomerase Superfamily Dehalogenases

The absolute substrate specificity of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) for the cis-isomer, as demonstrated by purified enzyme studies showing no cross-reactivity with the trans-isomer [1], makes this compound essential for: (1) Kinetic characterization of cis-CaaD and its homologues (e.g., Cg10062); (2) Structural biology investigations including X-ray crystallography and active-site mutational analysis of tautomerase superfamily enzymes; (3) Mechanistic studies of hydrolytic dehalogenation pathways. The distinct subunit composition (16.2 kDa, two polypeptide chains) and non-overlapping substrate profile with trans-CaaD [1] underscore that procurement of the correct isomer is mandatory for reproducible enzymology research.

Biodegradation and Environmental Fate Studies of 1,3-Dichloropropene

Given that cis-3-chloroacrylic acid is a key intermediate in the bacterial mineralization of the soil fumigant 1,3-dichloropropene, while the trans-isomer represents a dead-end product in Pseudomonas sp. EK1 [1], this compound is critical for: (1) Monitoring biodegradation pathway progression in environmental samples; (2) Calibration of analytical methods for detecting 1,3-dichloropropene metabolites; (3) Assessing the metabolic capabilities of isolated bacterial strains for bioremediation applications. The EMBR study demonstrating mineralization rates up to 12.5 mmol DCPE per hour per gram of biomass protein [1] establishes the cis-isomer as the relevant intermediate for tracking complete degradation.

Synthesis and Isotopic Labeling of Stereochemically Pure Derivatives

The availability of isomerically pure cis-3-chloroacrylic acid, achievable via the silver oxide oxidation method that circumvents aldehyde isolation and is compatible with microscale ¹⁴C synthesis [1], supports: (1) Preparation of carbon-14 labeled cis-3-chloroacrylic acid for metabolic tracing studies; (2) Synthesis of stereochemically defined 3-chloroacrylate esters via stereospecific palladium-catalyzed carbonylation [2]; (3) Development of analytical reference standards where isomeric purity is documented. The distinct NMR coupling constant (J = 8.4 Hz) and melting point (60–62°C) [1] provide verifiable quality control metrics for confirming stereochemical integrity post-synthesis.

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